Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo-pyrimidine core
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Similar compounds have been reported to inhibit phosphodiesterase (pde) enzymes, suggesting a possible interaction with these targets .
Biochemical Pathways
Given the potential pde inhibition, it could be speculated that this compound may affect cyclic amp or cyclic gmp signaling pathways .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, the class of compounds it belongs to, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Cellular Effects
Compounds in the triazolopyrimidine class have shown cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Molecular Mechanism
Triazolopyrimidines, the class of compounds it belongs to, have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Triazolopyrimidines, the class of compounds it belongs to, are known to interact with a variety of enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives, followed by cyclization and esterification steps. Microwave-assisted synthesis has also been reported, which offers a catalyst-free and eco-friendly approach, significantly reducing reaction times and improving yields .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation in industrial settings can further optimize the process by reducing energy consumption and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents, allowing for the fine-tuning of its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolo-pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its potential as an anti-tumor agent, with studies demonstrating its efficacy in inhibiting the growth of certain cancer cell lines . Additionally, it may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- **1,2,4
Properties
IUPAC Name |
methyl 2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H2,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBRCZRGMHDEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC(=N2)C)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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